molecular formula C14H11N3O2S B2517525 N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-50-5

N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2517525
CAS No.: 851943-50-5
M. Wt: 285.32
InChI Key: WSMICNGEIUVPHR-UHFFFAOYSA-N
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Description

N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a benzyl group attached to the nitrogen atom and a carboxamide group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . Reaction conditions often involve the use of solvents like ethanol and isopropyl alcohol, and reactions are typically carried out at room temperature or under mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl halides can yield various thiazole derivatives .

Scientific Research Applications

N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and carboxamide functionality contribute to its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal research.

Properties

IUPAC Name

N-benzyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-12(15-8-10-4-2-1-3-5-10)11-9-16-14-17(13(11)19)6-7-20-14/h1-7,9H,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMICNGEIUVPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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